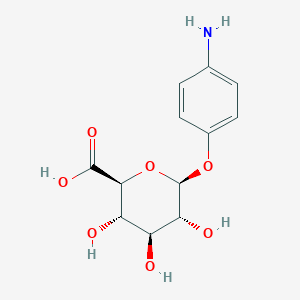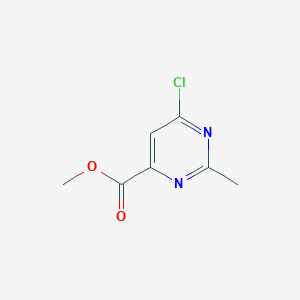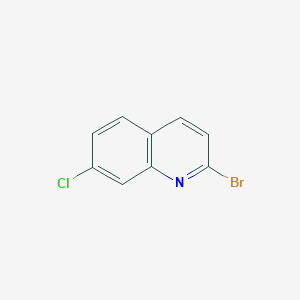
2-Bromo-7-chloroquinoline
Overview
Description
2-Bromo-7-chloroquinoline is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
2-Bromo-7-chloroquinoline and its related compounds have been a subject of interest in chemical research due to their versatile applications. Recent advances in the chemistry of such quinoline derivatives highlight their use in synthesizing various quinoline ring systems and reactions to construct fused or binary heterocyclic systems. These compounds have significant importance in the development of new chemical entities and intermediates in organic synthesis (Hamama et al., 2018).
Applications in Biomedical Research
This compound derivatives have been explored for their potential in biomedical research. For instance, certain 4-amino-7-chloroquinoline derivatives have shown promising results in antituberculosis activities. Some of these compounds displayed significant activity against Mycobacterium tuberculosis, comparable to first and second-line drugs used to treat tuberculosis (Carmo et al., 2011). Furthermore, derivatives of 7-chloroquinoline have been synthesized and evaluated for their antimicrobial and antimalarial activities, indicating their potential as therapeutic agents in infectious diseases (Aboelnaga & El-Sayed, 2018).
Photoprotective Applications
The photolytic properties of certain quinoline derivatives, such as 8-Bromo-7-hydroxyquinoline, have been studied for their use as photoremovable protecting groups. These compounds can be photolyzed under physiological conditions to release functional groups found in bioactive molecules. Their stability and low fluorescence make them suitable for studies in cell physiology and tissue culture (Zhu et al., 2006).
Structural and Crystallographic Studies
The structural and crystallographic properties of bromo- and chloro-quinoline derivatives have been extensively studied. Investigations using techniques like X-ray diffraction and density functional theory (DFT) have provided insights into the molecular structures and physicochemical properties of these compounds, which are crucial for their application in various fields of chemistry and material science (Zhou et al., 2022).
Safety and Hazards
The safety data sheet for a similar compound, 8-Bromo-2-chloroquinoline, indicates that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use only outdoors or in a well-ventilated area .
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . The development in the synthesis of heterocyclic organic compounds of different classes having pharmacological activity is a focus of ongoing research .
Properties
IUPAC Name |
2-bromo-7-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMIDBWHBBLQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


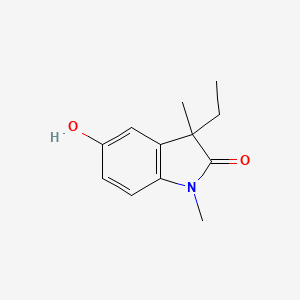

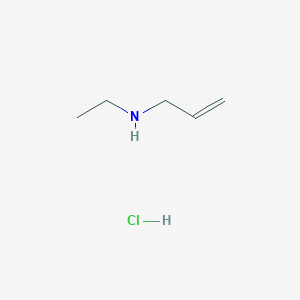
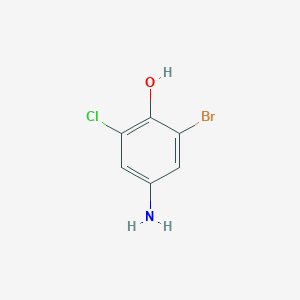
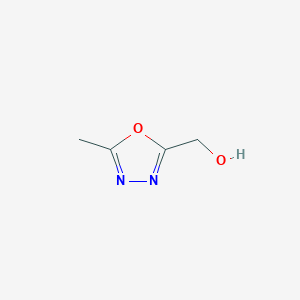
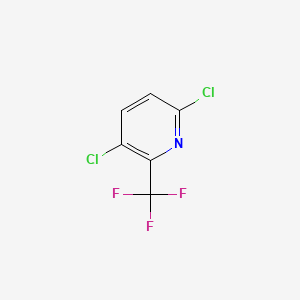

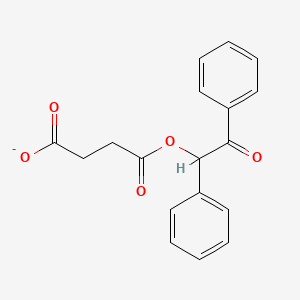
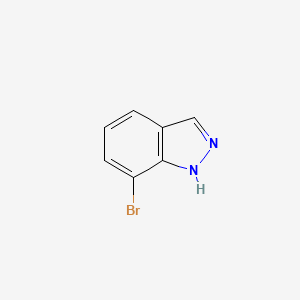
![6-Bromo-2-methylbenzo[B]thiophene](/img/structure/B1286652.png)

